Regioisomeric Differentiation: 4-Aryl vs. 2-Aryl Substitution Defines Distinct Chemical and Biological Space
The target compound is the 4-(4-methoxyphenyl)-2-methyl regioisomer, while the closest commercially significant analog is the 2-(4-methoxyphenyl)-4-methyl regioisomer (CAS 82875-48-7), explicitly synthesized as intermediate T2 in patent CN109810071A [1]. In thiazole SAR, the position of the aryl substituent relative to the ring heteroatoms dictates the directionality of hydrogen-bonding interactions and the electronic character of the π-system, leading to divergent target-binding profiles that cannot be predicted from one regioisomer to the other [2].
| Evidence Dimension | Regioisomeric substitution pattern (aryl position on thiazole) |
|---|---|
| Target Compound Data | 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate (CAS 887590-01-4) |
| Comparator Or Baseline | Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 82875-48-7, patent T2) [1] |
| Quantified Difference | Structural isomer; no direct head-to-head bioactivity comparison available in the public domain at time of analysis |
| Conditions | Regioisomeric identity confirmed by ¹H NMR and IUPAC nomenclature; biological differentiation inferred from thiazole SAR class principles [2] |
Why This Matters
Procurement of the incorrect regioisomer invalidates SAR datasets and may lead to patent non-compliance in early-stage drug discovery programs.
- [1] CN109810071A – miRNA biosynthesis inhibitor. Chengdu Institute of Biology, Chinese Academy of Sciences. Published 2019-05-28. [0063] Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate (T2). https://patents.google.com/patent/CN109810071A/en View Source
- [2] Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. 2026. https://ricerca.unich.it/ View Source
